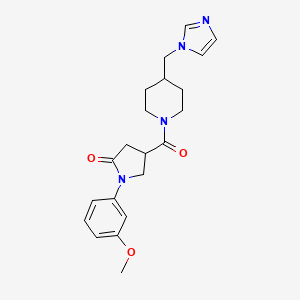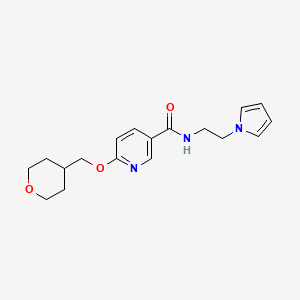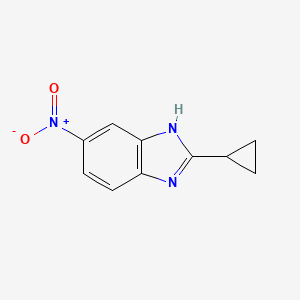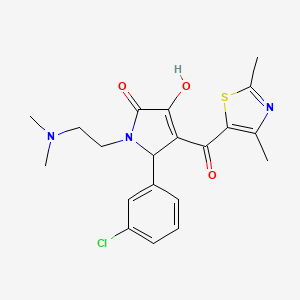![molecular formula C12H15Cl2N3S B2701189 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1215615-36-3](/img/structure/B2701189.png)
4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It’s a white to yellow solid .
Synthesis Analysis
The synthesis of similar compounds involves coupling between aromatic aldehydes with o-aminothiophenols . A multi-step procedure is used to design and synthesize structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiazole ring attached to a methylpiperazine group . The InChI code for this compound is 1S/C12H15ClN2O2.ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9;/h2-3,8H,4-7H2,1H3,(H,16,17);1H .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 291.18 . The compound is stored at a temperature between 2-8°C .科学的研究の応用
DNA Minor Groove Binding
Benzothiazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds, including Hoechst 33258 analogues, are utilized in cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and investigation of plant chromosomes. Moreover, they serve as starting points for rational drug design due to their radioprotector and topoisomerase inhibitor properties, highlighting their significance in understanding DNA interaction mechanisms and drug development (Issar & Kakkar, 2013).
Pharmacological Activities of Arylpiperazine Derivatives
Arylpiperazine derivatives, which share a functional group with 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, have been extensively studied for their therapeutic applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo significant metabolism, including CYP3A4-dependent N-dealkylation, leading to metabolites with varied effects on serotonin and other neurotransmitter receptors. This diversity underscores the potential of arylpiperazine derivatives in developing new psychiatric medications (Caccia, 2007).
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles are versatile heterocyclic compounds with broad pharmacological applications, including antimicrobial, anti-inflammatory, antidiabetic, and antitumor activities. The 2-arylbenzothiazole moiety, in particular, is being investigated for its antitumor potential. This broad spectrum of activity, coupled with structural simplicity and synthetic accessibility, makes benzothiazoles a critical area of focus in drug discovery and development (Kamal, Hussaini, & Mohammed, 2015).
Anticancer Potentials of Benzothiazole Derivatives
Benzothiazole and its derivatives exhibit a wide range of biological activities, significantly influenced by their structural modifications. Research has shown that these compounds possess notable anticancer potential across various cell lines, mediated through mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. This highlights the role of benzothiazole derivatives as promising candidates for cancer chemotherapy (Pathak et al., 2019).
Safety and Hazards
将来の方向性
Thiazoles, which are part of the compound’s structure, have been gaining considerable attention due to their broad applications in different fields . Future research could focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
作用機序
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the broad range of biological activities associated with thiazole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific biological activity being expressed.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.
Result of Action
Based on the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride. For instance, the solubility of this compound in various solvents suggests that its action could be influenced by the solvent environment . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the stability and efficacy of this compound.
特性
IUPAC Name |
4-chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S.ClH/c1-15-5-7-16(8-6-15)12-14-11-9(13)3-2-4-10(11)17-12;/h2-4H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRZWJUTQQAOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2701108.png)
![methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2701110.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)
![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)
![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)



![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

